KRT-232 - 1352066-68-2

KRT-232

Catalog Number: EVT-287619
CAS Number: 1352066-68-2
Molecular Formula: C28H35Cl2NO5S
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRT-232, also known as KRT-232 or AMG 232, is a synthetic, orally bioavailable small molecule. [, ] It is classified as a potent and selective inhibitor of the murine double minute 2 (MDM2) protein. [, , , , , , , , ] KRT-232 plays a crucial role in scientific research, particularly in oncology, due to its ability to reactivate the tumor suppressor protein p53 by inhibiting its interaction with MDM2. [, , ] This mechanism is of significant interest for tumors with wild-type TP53, including myelofibrosis, acute myeloid leukemia, Merkel cell carcinoma, and glioblastoma. [, , , , , , , , ]

Future Directions
  • Optimization of Dosing and Scheduling: Further research is needed to refine dosing regimens of KRT-232, especially in combination with other agents, to maximize efficacy and minimize potential side effects. []
  • Identification of Predictive Biomarkers: Identifying biomarkers that can predict response to KRT-232 therapy will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
  • Exploration of Novel Combination Therapies: Investigating combinations of KRT-232 with other targeted therapies or immunotherapies might yield synergistic anti-tumor effects across various cancer types. [, , , ]
  • Understanding Resistance Mechanisms: Research on the mechanisms of resistance to KRT-232 will be essential for developing strategies to overcome resistance and improve long-term treatment outcomes. []
  • Evaluation in Broader Patient Populations: Expanding clinical trials to include patients with other types of cancer harboring wild-type TP53 and MDM2 overexpression could identify additional indications for KRT-232 therapy. [, ]
  • Assessment of Long-Term Safety: Continued monitoring for long-term safety and efficacy of KRT-232, particularly in combination treatments, is crucial. []

Acyl Glucuronide Metabolite (M1)

  • Compound Description: M1 is the major metabolite of KRT-232, formed via acyl glucuronidation. It is a carboxylic acid with a pKa of 3.32 and exhibits a five-fold lower potency for MDM2 inhibition compared to KRT-232 [].
  • Relevance: M1 is a key metabolite of KRT-232 and contributes to its pharmacokinetic profile, particularly enterohepatic recirculation. Understanding M1's formation and activity is crucial for interpreting KRT-232's overall pharmacological effects. While less potent than KRT-232, its presence and potential contribution to efficacy and/or safety need to be considered [, ].

Midazolam

  • Relevance: Midazolam was used as a probe substrate for CYP3A4 in drug-drug interaction studies with KRT-232 []. The study aimed to assess if KRT-232 or its metabolite M1 could inhibit CYP3A4 and potentially alter the metabolism and clearance of co-administered drugs like midazolam.

Decitabine

  • Relevance: Decitabine has demonstrated synergistic anti-cancer activity with KRT-232 in preclinical models of AML [, , ]. The combination showed enhanced apoptosis and p53 signaling pathway activation compared to either agent alone, suggesting a potential therapeutic benefit in AML.

Trametinib

  • Relevance: Trametinib has been studied in combination with KRT-232 in preclinical models and clinical trials for AML and melanoma [, , , ]. The rationale for combining these agents is to target both the p53 pathway (KRT-232) and the MAPK pathway (trametinib), potentially leading to synergistic anti-cancer effects.

Ruxolitinib

  • Relevance: Ruxolitinib is a standard treatment for MF, and its combination with KRT-232 has been explored in clinical trials for patients with MF [, , ]. The combination aims to target different disease mechanisms, potentially improving outcomes in patients with MF. KRT-232 is also being evaluated head-to-head against ruxolitinib in a clinical trial for PV [].

Navitoclax

  • Relevance: Navitoclax has shown synergistic anti-cancer activity in combination with KRT-232 and trametinib in preclinical models of KRAS-mutant non-small cell lung cancer [, ]. This finding suggests potential therapeutic value in targeting multiple pathways in KRAS-mutant tumors.

Letrozole

  • Relevance: Letrozole was studied in combination with KRT-232 in preclinical models of ER-positive breast cancer []. The study aimed to investigate the potential for additive or synergistic anti-tumor effects by combining these agents with different mechanisms of action.

Hydroxyurea

  • Relevance: Hydroxyurea is a potential treatment option for patients with MF who are not eligible for or have progressed on JAK inhibitor therapy. In the BOREAS trial, hydroxyurea is included as a potential best available treatment (BAT) option in the control arm, while KRT-232 is being evaluated in the experimental arm [].
Source and Classification

Navtemadlin was developed by Kartos Therapeutics and is characterized as a highly protein-bound monoprotic carboxylic acid with a pKa of approximately 4.35. Its primary metabolic pathway involves conversion to an acyl glucuronide metabolite, which has been shown to possess significantly lower pharmacological activity compared to the parent compound . The classification of Navtemadlin as a MDM2 inhibitor positions it within a broader category of compounds aimed at restoring p53 function in tumors that harbor MDM2 overexpression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Navtemadlin involves several key steps, primarily based on modifications of known MDM2 binding motifs found in earlier inhibitors like AM-8553. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial reactions focus on forming intermediates that can effectively bind to the MDM2 protein.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the final structure of Navtemadlin.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway has not been fully disclosed in public literature, but it is understood to involve strategic modifications to enhance potency and selectivity against MDM2.

Molecular Structure Analysis

Structure and Data

Navtemadlin's molecular structure features a complex arrangement conducive to its interaction with MDM2. Key structural characteristics include:

  • Molecular Formula: C19_{19}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 350.37 g/mol
  • Structural Features: The compound contains multiple aromatic rings and functional groups that facilitate its binding affinity for the MDM2 protein.

The three-dimensional conformation allows effective competition with p53 for binding to MDM2, thereby stabilizing p53 and promoting its tumor-suppressive functions .

Chemical Reactions Analysis

Reactions and Technical Details

Navtemadlin undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding Reaction: The primary reaction involves Navtemadlin binding to the MDM2 protein, inhibiting its function and preventing it from degrading p53.
  2. Metabolic Conversion: In vivo, Navtemadlin is metabolized into an acyl glucuronide metabolite (M1), which is less active but still relevant for understanding the drug's pharmacokinetics .
  3. Stability Studies: Research indicates that both Navtemadlin and its metabolites exhibit stability under physiological conditions, which is essential for maintaining therapeutic levels during treatment.
Mechanism of Action

Process and Data

Navtemadlin exerts its effects primarily through the inhibition of the MDM2-p53 interaction:

  1. Inhibition of MDM2: By binding to MDM2, Navtemadlin prevents MDM2 from ubiquitinating p53, leading to increased levels of active p53 in cancer cells.
  2. Activation of p53 Pathway: This increase in p53 levels activates downstream targets involved in cell cycle arrest and apoptosis, particularly under stress conditions such as hypoxia .
  3. Synergistic Effects: Studies have shown that when used in conjunction with other therapies like radiotherapy, Navtemadlin enhances apoptotic responses in tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Navtemadlin displays several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide.
  • Stability: The compound maintains stability under various storage conditions, which is crucial for pharmaceutical formulations.
  • Protein Binding: With a high protein binding rate (97.5%), Navtemadlin's pharmacokinetics are significantly influenced by its interaction with plasma proteins .

These properties are essential for determining the drug's bioavailability and therapeutic window.

Applications

Scientific Uses

Navtemadlin's primary application lies within oncology as a therapeutic agent targeting tumors with dysfunctional p53 signaling due to MDM2 overexpression. Its potential uses include:

Properties

CAS Number

1352066-68-2

Product Name

Navtemadlin

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Molecular Formula

C28H35Cl2NO5S

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N

SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG232; AMG-232; AMG 232.

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.